molecular formula C17H29N7O8 B12578771 Glycyl-L-glutaminylglycyl-L-glutaminyl-L-alanine CAS No. 628725-62-2

Glycyl-L-glutaminylglycyl-L-glutaminyl-L-alanine

Cat. No.: B12578771
CAS No.: 628725-62-2
M. Wt: 459.5 g/mol
InChI Key: OTIFWKZKCRURML-GUBZILKMSA-N
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Description

Glycyl-L-glutaminylglycyl-L-glutaminyl-L-alanine is a synthetic peptide composed of glycine, glutamine, and alanine residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-glutaminylglycyl-L-glutaminyl-L-alanine typically involves the stepwise condensation of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. Common protecting groups include benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc). The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form peptide bonds .

Industrial Production Methods

Industrial production of this compound can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. This method is advantageous due to its efficiency and ability to produce high-purity peptides .

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-glutaminylglycyl-L-glutaminyl-L-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Major Products

The major products formed from these reactions include the individual amino acids glycine, glutamine, and alanine, as well as their oxidized or reduced derivatives .

Scientific Research Applications

Glycyl-L-glutaminylglycyl-L-glutaminyl-L-alanine has several scientific research applications:

Mechanism of Action

The mechanism of action of Glycyl-L-glutaminylglycyl-L-glutaminyl-L-alanine involves its interaction with cellular receptors and enzymes. The peptide can be hydrolyzed by proteases to release its constituent amino acids, which then participate in various metabolic pathways. These amino acids can enhance cellular functions such as protein synthesis, immune response, and tissue repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycyl-L-glutaminylglycyl-L-glutaminyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential therapeutic applications. Its ability to release multiple glutamine residues upon hydrolysis makes it particularly valuable in medical and biochemical research .

Properties

CAS No.

628725-62-2

Molecular Formula

C17H29N7O8

Molecular Weight

459.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]propanoic acid

InChI

InChI=1S/C17H29N7O8/c1-8(17(31)32)22-16(30)10(3-5-12(20)26)24-14(28)7-21-15(29)9(2-4-11(19)25)23-13(27)6-18/h8-10H,2-7,18H2,1H3,(H2,19,25)(H2,20,26)(H,21,29)(H,22,30)(H,23,27)(H,24,28)(H,31,32)/t8-,9-,10-/m0/s1

InChI Key

OTIFWKZKCRURML-GUBZILKMSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)CN

Canonical SMILES

CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)CN

Origin of Product

United States

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